

The Essential Guide to Fmoc-Lys(Trt)-OH: Properties, Synthesis, and Applications

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Compound of Interest		
Compound Name:	Fmoc-Lys(Trt)-OH	
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This technical guide provides an in-depth overview of N α -Fmoc-N ϵ -trityl-L-lysine (**Fmoc-Lys(Trt)-OH**), a critical building block in solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, provides comprehensive experimental protocols for its use, and illustrates the synthesis workflow.

Core Properties of Fmoc-Lys(Trt)-OH

Fmoc-Lys(Trt)-OH is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is protected by a trityl (Trt) group. This dual protection scheme is fundamental to the Fmoc/tBu strategy in peptide synthesis, allowing for the selective deprotection of the α -amino group for peptide chain elongation while the side chain remains protected.

The key quantitative data for **Fmoc-Lys(Trt)-OH** are summarized in the table below for quick reference.

Property	Value
CAS Number	111061-54-2[1][2]
Molecular Weight	610.74 g/mol [1]
Molecular Formula	C40H38N2O4[1][2]



Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following sections outline a standard manual protocol for the incorporation of **Fmoc-Lys(Trt)-OH** into a peptide sequence using SPPS. These protocols are based on the widely adopted Fmoc/tBu chemistry.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide.

- For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride resin is commonly used. [1][2]
- For C-terminal amides: Rink Amide resin is the preferred choice.[1][2]

Protocol: Resin Swelling

- Weigh the desired amount of resin (e.g., 100-300 mg for a 0.1 mmol scale synthesis) and place it into a suitable reaction vessel (e.g., a fritted glass funnel or a specialized SPPS vessel).[2][3]
- Add N,N-dimethylformamide (DMF) or dichloromethane (DCM) to the resin.[1][3]
- Allow the resin to swell for at least 1 hour at room temperature with gentle agitation to ensure all active sites are accessible.[2]
- After swelling, drain the solvent.

Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling cycle.

Protocol: N-terminal Fmoc Group Removal

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[1][2]



- Agitate the mixture for an initial 2-3 minutes, then drain.
- Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-30 minutes to ensure complete deprotection.
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

Amino Acid Coupling

This crucial step involves the activation of the carboxylic acid of the incoming Fmoc-amino acid and its subsequent reaction with the free N-terminal amine on the resin-bound peptide.

Protocol: Coupling of Fmoc-Lys(Trt)-OH

- In a separate vial, dissolve **Fmoc-Lys(Trt)-OH** (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (e.g., 4.5 equivalents) in DMF.[2]
- Add a base, typically diisopropylethylamine (DIPEA) or collidine (e.g., 2 equivalents), to the
 activation mixture. This mixture should be pre-activated by stirring for a few minutes.[4]
- Add the activated Fmoc-Lys(Trt)-OH solution to the deprotected peptide-resin.
- Agitate the reaction mixture at room temperature for 1-2 hours.[1] The progress of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test.[3]
- Once the reaction is complete (indicated by a negative ninhydrin test), drain the coupling solution.
- Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents.

Final Cleavage and Side-Chain Deprotection



The final step involves cleaving the completed peptide from the solid support and simultaneously removing the acid-labile side-chain protecting groups, including the Trt group from lysine.

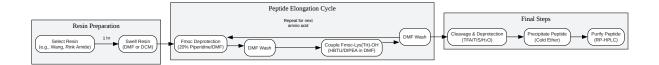
Protocol: Cleavage from Resin

- Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail. A standard and effective mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1] TIS acts as a scavenger to trap the reactive trityl cations released during deprotection, preventing side reactions.[2]
- Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3
 hours at room temperature with occasional agitation.[1] The solution may turn yellow due to
 the formation of the trityl carbocation.[6]
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether again to remove residual scavengers and cleavage byproducts.
- Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualizations

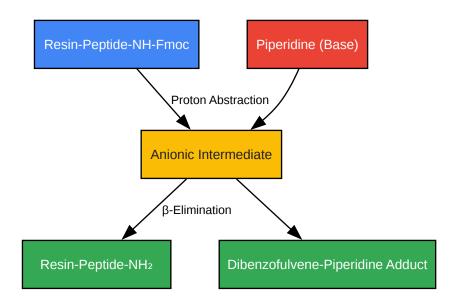
To further clarify the experimental process and the relationships between the key steps, the following diagrams are provided.





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Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) using **Fmoc-Lys(Trt)-OH**.



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Caption: Simplified reaction pathway for the base-mediated Fmoc-deprotection step.

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